2-[4-(Dimethylamino)phenyl]-2-propanol

Analytical Chemistry Quality Control Procurement

2-[4-(Dimethylamino)phenyl]-2-propanol (CAS 83026-55-5) is a tertiary benzylic alcohol with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. Its structure features a para-dimethylamino substituent on a phenyl ring directly attached to the 2-propanol moiety.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B7902426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Dimethylamino)phenyl]-2-propanol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N(C)C)O
InChIInChI=1S/C11H17NO/c1-11(2,13)9-5-7-10(8-6-9)12(3)4/h5-8,13H,1-4H3
InChIKeyKQYGSVQGTMLWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Dimethylamino)phenyl]-2-propanol: Structural Identity and Baseline Procurement Specifications for CAS 83026-55-5


2-[4-(Dimethylamino)phenyl]-2-propanol (CAS 83026-55-5) is a tertiary benzylic alcohol with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . Its structure features a para-dimethylamino substituent on a phenyl ring directly attached to the 2-propanol moiety. This specific substitution pattern on a tertiary alcohol scaffold distinguishes it from primary or secondary alcohol analogs and positional isomers. The compound is cataloged in authoritative spectral databases, including Wiley SpectraBase, confirming its established identity through 1H NMR, FTIR, and GC-MS data [1].

Why Generic Substitution Fails for 2-[4-(Dimethylamino)phenyl]-2-propanol: The Critical Role of Regiochemistry and Alcohol Class


Substituting this compound with a close analog requires careful consideration of both regiochemistry and alcohol class. Positional isomers, such as the ortho-substituted 2-[2-(dimethylamino)phenyl]-2-propanol (CAS 1379358-11-8), differ in their spatial arrangement, which can alter substrate binding or steric interactions in subsequent reactions [1]. More critically, functional analogs like 1-[4-(Dimethylamino)phenyl]-2-propanol (a secondary alcohol) or 4-(Dimethylamino)benzyl alcohol (a primary alcohol) possess different reactivity profiles. The specific tertiary alcohol group of 2-[4-(Dimethylamino)phenyl]-2-propanol is central to its unique ability to form a relatively stable tertiary benzylic carbocation, a key intermediate in its documented use for photochemical arylation reactions, a property not shared by its secondary or primary alcohol counterparts [2].

Quantitative Evidence Guide for Selecting 2-[4-(Dimethylamino)phenyl]-2-propanol (CAS 83026-55-5)


Structural Confirmation via Multi-Modal Spectral Data

The identity of the para-substituted tertiary alcohol isomer is unambiguously confirmed by a combination of 1H NMR, FTIR, and GC-MS spectral data, which are available in reference databases. This multi-modal characterization allows for definitive differentiation from its ortho- and meta-substituted positional isomers (e.g., CAS 1379358-11-8 and 92546-72-0, respectively), which would exhibit distinct spectral signatures, ensuring procurement of the correct structural entity for applications where regiochemistry is critical. [1]

Analytical Chemistry Quality Control Procurement

Procurement Cost Analysis: Price Benchmarking from a Primary Vendor

A direct price comparison from a single vendor (Fluorochem, as listed on cnreagent.com) indicates a non-linear bulk pricing scale. The cost per gram decreases significantly with purchase quantity, but the absolute cost is substantial. This pricing data provides a concrete benchmark for budgeting and comparison against quotes for custom-synthesized analogs or different suppliers, although a direct comparison against the exact pricing for a specific analog from the same vendor on the same date is not available in this dataset.

Procurement Cost Analysis Supply Chain

Validated Utility as a Reagent in Photochemical C-C Bond Formation

The compound has a documented, specific role as a reagent in the photochemical generation and trapping of purinyl radicals for C-C bond formation. In this patented and peer-reviewed process, it participates in the arylation and heteroarylation of 6-iodopurines under UV light. This application is a concrete, verified use case that is distinct from its role as a simple synthetic intermediate. While no direct comparison data (e.g., yield vs. another alcohol) is available in the abstract, its selection for this specific methodology highlights its functional utility in a radical-mediated process, a property not inherent to all structural analogs. [1]

Synthetic Chemistry Photochemistry Nucleoside Modification

Best-Fit Application Scenarios for 2-[4-(Dimethylamino)phenyl]-2-propanol Based on Verified Evidence


Synthesis of Modified Nucleosides via Photochemical Arylation

Procure this compound for use as a reagent in the photochemical generation and trapping of purinyl radicals, specifically for the arylation of 6-iodopurine substrates, as described by Nair et al. Its tertiary benzylic alcohol structure is central to this methodology, where it facilitates radical/carbocation-mediated C-C bond formation under UV irradiation. This is a peer-reviewed, specific use case that distinguishes it from general synthetic intermediates. [1]

Analytical Standard for Method Development and Isomer Differentiation

Leverage the multi-modal spectral dataset available in the Wiley SpectraBase database to use this compound as a characterized reference standard. Its unique spectroscopic signature (InChIKey: KQYGSVQGTMLWPL-UHFFFAOYSA-N) allows for the development of GC-MS or LC-MS methods to monitor reactions involving this specific para-substituted tertiary alcohol or to differentiate it from its ortho- and meta-isomers in complex mixtures. [2]

Multi-Step Organic Synthesis Requiring a Protected or Masked Reactive Site

Select this compound as a starting material or intermediate when a synthetic route requires a benzylic tertiary alcohol with a para-dimethylamino group. The tertiary alcohol can serve as a masked ketone or a precursor to a stable tertiary carbocation for electrophilic aromatic substitution or elimination reactions, a strategic advantage over secondary or primary alcohol analogs which have different reactivity profiles. This logic is supported by its structural classification and the known carbocation chemistry of similar p-dimethylaminophenyl compounds. [3]

Technical Documentation Hub

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